molecular formula C12H17N3O2 B13434472 tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13434472
M. Wt: 235.28 g/mol
InChI Key: XATFYBXZVRVVIJ-UHFFFAOYSA-N
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Description

tert-Butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of appropriate pyridine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 4-aminopyridine-3-carboxylate as a starting material, which undergoes cyclization and functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may be used in assays to investigate its effects on cellular processes and pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in biological assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific amino and carboxylate functional groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 4-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)

InChI Key

XATFYBXZVRVVIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)N

Origin of Product

United States

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